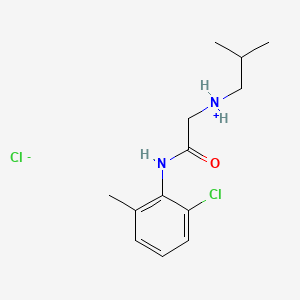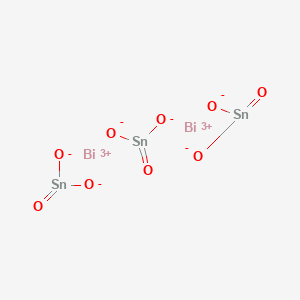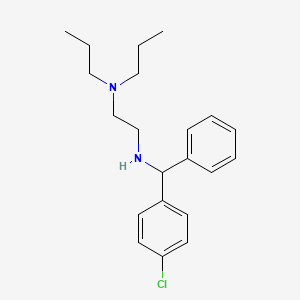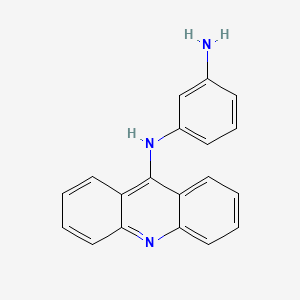
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spiro structure, which is known for its unique three-dimensional configuration that can impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of diethylamino groups. Common synthetic routes may include:
Step 1: Formation of the spiro ring system through a cyclization reaction.
Step 2: Introduction of diethylamino groups via nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow processes: To improve efficiency and consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways: The compound may interact with specific biochemical pathways, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Bis((dimethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
Uniqueness
The unique spiro structure and the presence of diethylamino groups distinguish this compound from other similar compounds. These features can impart specific chemical reactivity and physical properties, making it valuable for various applications.
Properties
CAS No. |
60012-88-6 |
|---|---|
Molecular Formula |
C17H30N2O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,8-bis(diethylaminomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C17H30N2O4/c1-5-18(6-2)11-13-9-17(15(20)22-13)10-14(23-16(17)21)12-19(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
ZGFKGZJYOYPZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CC2(CC(OC2=O)CN(CC)CC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)



![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)




![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)


![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
